Ethyl 4-amino-2-methyloxane-2-carboxylate
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Overview
Description
Ethyl 4-amino-2-methyloxane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is also known by its IUPAC name, ethyl 4-amino-2-methyltetrahydro-2H-pyran-2-carboxylate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-methyloxane-2-carboxylate typically involves the reaction of ethyl 2-methyloxane-2-carboxylate with an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-methyloxane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Ethyl 4-amino-2-methyloxane-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminooxazole-4-carboxylate: Another compound with similar functional groups but different structural properties.
Ethyl 4-amino-2-methyloxane-2-carboxylate hydrochloride: A hydrochloride salt form of the compound with different solubility and stability properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
2089690-83-3 |
---|---|
Molecular Formula |
C9H18ClNO3 |
Molecular Weight |
223.70 g/mol |
IUPAC Name |
ethyl 4-amino-2-methyloxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-12-8(11)9(2)6-7(10)4-5-13-9;/h7H,3-6,10H2,1-2H3;1H |
InChI Key |
RSQJILHOFQBVCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(CCO1)N)C |
Canonical SMILES |
CCOC(=O)C1(CC(CCO1)N)C.Cl |
solubility |
not available |
Origin of Product |
United States |
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